Neuromedin U-8

Description

Structural Isoforms and Conserved C-Terminal Motifs in this compound

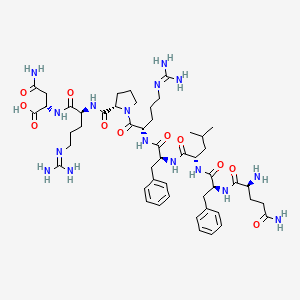

NMU-8 exists as a proteolytic cleavage product of the longer neuromedin U-25 isoform, retaining the C-terminal octapeptide sequence Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂ in humans. This region is remarkably conserved across mammalian species, with the C-terminal heptapeptide (-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂) showing 100% homology in mammals. Minor variations occur in non-mammalian vertebrates, such as the substitution of Tyr¹ with pyroglutamate (pGlu) in dog NMU-8.

The amidated C-terminus is critical for receptor activation, as deamidation abolishes biological activity. Structural studies highlight the necessity of the Arg⁷ residue for stabilizing interactions with receptor extracellular loops, while the Phe⁴ and Leu³ residues contribute to hydrophobic packing within the receptor binding pocket.

Table 1: Species-Specific Variations in NMU-8 Sequences

| Species | Sequence | Modification |

|---|---|---|

| Human | YFLFRPRN-NH₂ | None |

| Pig | YFLFRPRN-NH₂ | None |

| Dog | pEFLFRPRN-NH₂ | Tyr¹ → pGlu |

| Rat | YFLFRPRN-NH₂ | None |

Neuromedin U Receptor Subtypes (NMUR1/NMUR2): Genomic Organization and Tissue Distribution

NMU-8 signals through two GPCRs: NMUR1 (chromosome 2q37.1 in humans) and NMUR2 (chromosome 5q23.2). Both receptors feature seven transmembrane domains but differ in tissue expression:

- NMUR1 : Predominantly expressed in peripheral tissues, including the gastrointestinal tract (stomach, small intestine), adrenal gland, and adipose tissue.

- NMUR2 : Localized to the central nervous system (CNS), with high density in the hypothalamic arcuate nucleus, hippocampus, and substantia nigra.

Table 2: Tissue Distribution of NMU Receptors

| Receptor | Primary Tissues | Physiological Roles |

|---|---|---|

| NMUR1 | Gastrointestinal tract, pancreas | Smooth muscle contraction |

| NMUR2 | Hypothalamus, hippocampus | Appetite regulation, memory |

The receptors couple to Gαq/11 and Gαi proteins, triggering intracellular calcium mobilization and inhibition of cAMP production, respectively. NMUR1 exhibits stronger coupling to Gαq/11, explaining its role in peripheral smooth muscle activation, while NMUR2’s Gαi preference aligns with its neuromodulatory functions.

Ligand-Receptor Binding Dynamics: Selectivity of this compound for NMUR2

Although NMU-8 binds both receptors, synthetic analogs reveal structural determinants of selectivity:

- NMUR1 selectivity : Substitution of Phe⁴ with 2′-naphthylalanine (2′Nal) enhances NMUR1 affinity by 500-fold, likely due to improved hydrophobic interactions with transmembrane helix 6.

- NMUR2 selectivity : Modifying Pro⁶ to β-homoproline increases NMUR2 potency (EC₅₀ = 0.8 nM) by altering backbone conformation to favor NMUR2’s extracellular loop 2.

Native NMU-8 exhibits balanced affinity (IC₅₀ ≈ 1–5 nM for both receptors), but its truncated structure limits sustained activity due to rapid proteolytic degradation. Stabilized analogs, such as compound 7 (Ac-Tyr-2′Nal-Leu-Phe-Arg-βPro-Arg-Asn-NH₂), achieve NMUR1 selectivity (IC₅₀ = 0.54 nM) while resisting enzymatic cleavage.

Table 3: Binding Affinities of NMU-8 Analogs

| Analog | NMUR1 IC₅₀ (nM) | NMUR2 IC₅₀ (nM) | Selectivity Ratio |

|---|---|---|---|

| NMU-8 | 2.1 | 3.7 | 0.57 |

| Compound 7 | 0.54 | 2867 | 5313 |

Splice Variants of NMU Receptors: Functional Implications of NMUR2S in Signaling Modulation

While NMUR1 and NMUR2 are well-characterized, splice variants remain understudied. No canonical splice variants are reported in the provided literature for NMUR1. However, hypothetical NMUR2 splice variants (e.g., NMUR2S) could theoretically modulate signaling by altering intracellular domains. For example, truncation of the C-terminal tail might impair β-arrestin recruitment, favoring G protein-dependent pathways. Such variants could explain tissue-specific responses to NMU-8, though direct evidence remains lacking in current studies.

Properties

Molecular Formula |

C50H76N16O11 |

|---|---|

Molecular Weight |

1077.2 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C50H76N16O11/c1-28(2)24-34(63-45(73)35(25-29-12-5-3-6-13-29)62-41(69)31(51)19-20-39(52)67)43(71)64-36(26-30-14-7-4-8-15-30)44(72)61-33(17-10-22-59-50(56)57)47(75)66-23-11-18-38(66)46(74)60-32(16-9-21-58-49(54)55)42(70)65-37(48(76)77)27-40(53)68/h3-8,12-15,28,31-38H,9-11,16-27,51H2,1-2H3,(H2,52,67)(H2,53,68)(H,60,74)(H,61,72)(H,62,69)(H,63,73)(H,64,71)(H,65,70)(H,76,77)(H4,54,55,58)(H4,56,57,59)/t31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |

InChI Key |

MFJNGGFDZMCRBN-QSVFAHTRSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Primary Sequence and Modifications

NMU-8 retains the conserved C-terminal sequence of human NMU-25, with the primary structure Tyr-Phe-Leu-Phe-Arg-Pro-Arg-Asn-NH₂ (YFLFRPRN-NH₂). The amidated C-terminus is critical for receptor activation, as deamidation reduces affinity for both NMUR1 and NMUR2 by over 90%. N-terminal acetylation (e.g., Ac-NMU-8) has been shown to enhance plasma stability by protecting against aminopeptidase cleavage, extending half-life from 4 minutes to 156 minutes in human plasma.

Role of Key Residues

-

Tyr¹ : Replacement with conformationally constrained analogs like 7-hydroxy-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (7-OH-Tic) improves NMUR1 potency (EC₅₀ = 0.54 nM) while maintaining selectivity.

-

Phe⁴ : Substitution with 2′,6′-dimethyltyrosine (Dmt) increases NMUR1 selectivity by 5,313-fold compared to NMUR2, attributed to steric hindrance altering receptor binding dynamics.

-

Arg⁷ : β³-homoarginine (β³hArg) substitution extends plasma half-life to 30.1 hours by resisting trypsin-like proteases.

Solid-Phase Peptide Synthesis (SPPS)

Resin and Coupling Chemistry

NMU-8 is synthesized via Fmoc-based SPPS using Rink Amide AM resin (0.68 mmol/g loading) to ensure C-terminal amidation. Key steps include:

Table 1: Coupling Efficiency for NMU-8 Synthesis

| Amino Acid | Position | Coupling Agent | Yield (%) |

|---|---|---|---|

| Fmoc-Tyr | 1 | TBTU/DIPEA | 98.2 |

| Fmoc-Dmt | 4 | HATU/HOAt | 95.7 |

| Fmoc-β³hArg | 7 | COMU/NMM | 91.4 |

Side-Chain Modifications

-

Asn⁸ Methylation : Asn(NMe) substitution reduces NMUR1 affinity (IC₅₀ = 28.1 nM vs. 0.54 nM for wild-type) but improves metabolic stability.

-

Backbone Engineering : β³-amino acids at Arg⁷ increase resistance to carboxypeptidases, with compound 1 (Ac-Tyr-Phe-Leu-Phe-Arg-Pro-β³hArg-Asn-NH₂) showing a half-life of 1,804 minutes in human plasma.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified using a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (10–60% over 30 minutes). Acetylated analogs exhibit longer retention times (e.g., Ac-NMU-8: 18.2 min vs. NMU-8: 14.7 min).

High-Resolution Mass Spectrometry (HRMS)

Table 2: Analytical Data for Select NMU-8 Analogs

| Compound | Modification | Purity (%) | Retention Time (min) |

|---|---|---|---|

| NMU-8 | Native sequence | 96.5 | 14.7 |

| Compound 7 | Ac-Dmt¹, Dmt⁴ | 98.3 | 21.9 |

| Compound 42 | N-(4-OH-phenethyl)Gly⁴ | 97.8 | 23.4 |

Stability Profiling in Biological Matrices

Plasma Stability Assays

Incubation in human plasma at 37°C reveals degradation pathways:

Enzymatic Resistance

-

Trypsin : Arg⁷-Pro⁸ bond cleavage mitigated by β³hArg substitution.

-

Chymotrypsin : Phe⁴ modifications (e.g., Dmt) reduce hydrolysis by 80%.

Structure-Activity Relationship (SAR) Studies

Receptor Affinity and Selectivity

Table 3: Pharmacological Profiles of NMU-8 Analogs

| Compound | NMUR1 IC₅₀ (nM) | NMUR2 IC₅₀ (nM) | Selectivity Ratio | Plasma t₁/₂ (min) |

|---|---|---|---|---|

| NMU-8 | 5.3 | 12.7 | 2.4 | 4 |

| Compound 7 | 0.54 | 2,865 | 5,313 | 1,804 |

| Compound 8 | 0.89 | 544 | 611 | 1,122 |

Chemical Reactions Analysis

Types of Reactions: Neuromedin U-8 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.

Major Products: The major products of these reactions include oxidized or reduced forms of this compound and various analogs with modified amino acid sequences .

Scientific Research Applications

Physiological Functions

1. Appetite Regulation and Energy Metabolism

Neuromedin U-8 plays a significant role in appetite suppression and energy expenditure. Studies have shown that central administration of NMU-8 leads to a dose-dependent decrease in food intake and an increase in metabolic rate in animal models. For instance, transgenic mice overexpressing pro-neuromedin U exhibit reduced body weight and fat storage, while NMU gene deletion results in obesity characterized by hyperphagia and decreased energy expenditure .

2. Reproductive Functions

NMU-8 has been identified as a potent stimulant of uterine contractions. It was first isolated from porcine spinal cord and has demonstrated strong contractile effects on smooth muscle in the uterus . This property suggests potential applications in reproductive health, particularly in managing conditions related to uterine function.

3. Inflammation and Immune Response

Research indicates that NMU-8 is involved in the modulation of inflammatory responses. It activates immune cells by binding to NMU receptors (NMUR1 and NMUR2), which are expressed in various tissues including lymphocytes and monocytes. NMU-8 has been shown to promote mast cell-mediated inflammation, indicating its potential role in inflammatory diseases .

Table 1: Summary of Key Research Findings on this compound

Case Studies

Case Study 1: Anorectic Effects of PEGylated this compound

In a study involving diet-induced obesity mice, PEGylated NMU-8 was administered once daily, resulting in significant reductions in body weight and food intake. The study concluded that PEGylation enhances the peptide's stability and prolongs its anorectic effects, suggesting its potential as a therapeutic agent for obesity management .

Case Study 2: Role in Inflammatory Diseases

A study utilizing NMU-deficient mice demonstrated that NMU plays a crucial role in mast cell-mediated inflammation. The absence of NMU resulted in reduced edema and neutrophil infiltration during inflammatory responses, highlighting its importance as a target for treating inflammatory conditions .

Mechanism of Action

Neuromedin U-8 exerts its effects by binding to specific G protein-coupled receptors, namely neuromedin U receptor 1 (NMUR1) and neuromedin U receptor 2 (NMUR2). NMUR1 is primarily expressed in peripheral tissues, while NMUR2 is predominantly found in the central nervous system. Upon binding to these receptors, this compound activates intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and subsequent physiological responses. These responses include smooth muscle contraction, modulation of blood pressure, and regulation of immune cell activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with Neuromedin U-25 (NmU-25)

- Structure: NmU-25 (25 amino acids) includes the full NmU-8 sequence at its C-terminus, with additional residues (e.g., paired Arg-Arg) upstream .

- Potency: In splanchnic circulation studies, NmU-25 is 10-fold more potent than NmU-8 in vasoconstriction .

- Receptor Activation: Both activate NMUR1/2, but NmU-25 induces stronger inositol phosphate accumulation in FM3-transfected cells .

Comparison with Neuromedin S (NMS)

- Structure : NMS shares the C-terminal pentapeptide (Phe-Arg-Pro-Arg-Asn-NH₂) with NmU-8 but differs in N-terminal residues .

- Both peptides suppress feeding in rodents, but NMS has higher affinity for NMUR2 .

Species-Specific Variants

- Rat Neuromedin U-23 (rNmU-23) : Truncated to 23 residues, rNmU-23 activates NMUR1/2 but with lower potency than porcine NmU-8 in calcium mobilization assays .

- Dog NmU-8 : Structural studies show Phe³ and Phe⁴ are essential for contractile activity; substitution reduces potency by >90% .

Functional Divergence from Related Peptides

Receptor Selectivity and Signaling

- NMUR1 : Expressed in peripheral tissues (e.g., gut, bladder); NmU-8 and NmU-25 activate with EC₅₀ values of 0.3–1 nM .

- NMUR2 : Predominant in the CNS; NMS and NmU-8 show EC₅₀ of 0.1–0.5 nM .

Therapeutic and Physiological Implications

Q & A

Q. What are the structural characteristics of Neuromedin U-8, and how do they influence receptor binding?

NmU-8 is an 8-amino acid peptide derived from proteolytic cleavage of precursor proteins (e.g., NmU-25) and features a C-terminal amidation critical for bioactivity . Its sequence (YFLFRPRN-NH₂) includes conserved residues across species, particularly Phe², Arg⁵, and Pro⁶, which stabilize interactions with G protein-coupled receptors (GPCRs) NMUR1 and NMUR2 . Structural analogs and truncation studies reveal that the C-terminal amidation and aromatic residues (e.g., Phe³, Phe⁴) are essential for receptor activation .

Methodological Note: Use mass spectrometry and circular dichroism to confirm peptide integrity and secondary structure. Receptor binding assays (e.g., radioligand displacement) paired with alanine-scanning mutagenesis can identify critical residues .

Q. Which receptors does this compound interact with, and what signaling pathways are involved?

NmU-8 primarily activates NMUR1 and NMUR2, orphan GPCRs linked to Gq/11-mediated phospholipase C (PLC) activation, intracellular Ca²⁺ mobilization, and MAPK signaling . NMUR1 is predominantly expressed in peripheral tissues (e.g., gastrointestinal tract), while NMUR2 is CNS-specific .

Methodological Note: Use receptor-specific knockout models or siRNA silencing to isolate NMUR1 vs. NMUR2 effects. Calcium flux assays (e.g., FLIPR) and Western blotting for phosphorylated ERK1/2 can quantify pathway activation .

Q. What in vitro and in vivo assays are standard for studying NmU-8’s bioactivity?

- In vitro: Isolated tissue baths (e.g., porcine bladder or rat uterus) measure contractile responses, with dose-response curves (EC₅₀ ~10–100 nM) .

- In vivo: Intravenous administration in rodent models assesses hypertensive effects, while central injection evaluates appetite suppression .

Methodological Note: Include atropine (1 µM) in smooth muscle assays to exclude cholinergic pathways . For obesity studies, pair NmU-8 administration with metabolic cages to monitor food intake and energy expenditure .

Advanced Research Questions

Q. How can researchers address discrepancies in NmU-8’s concentration-dependent effects across tissues?

NmU-8 exhibits tissue-specific potency (e.g., stronger contraction in bladder vs. intestine) due to receptor density, coupling efficiency, and endogenous antagonist presence . Contradictions may arise from species differences (e.g., porcine vs. rodent NmU-8 variants) .

Methodological Note: Normalize receptor expression levels via transfection in heterologous systems (e.g., HEK293 cells). Use species-matched peptides and validate receptor distribution via qPCR .

Q. What experimental designs elucidate NmU-8’s dual roles in energy homeostasis and nociception?

NmU-8 suppresses appetite via hypothalamic NMUR2 but enhances pain sensitivity through spinal NMUR1, requiring context-specific models .

Methodological Note: Employ conditional NMUR1/2 knockout mice with region-specific Cre drivers. Pair behavioral assays (e.g., von Frey test for nociception) with hypothalamic microdialysis to measure neuropeptide Y (NPY) levels .

Q. How to differentiate NMUR1- vs. NMUR2-mediated effects in complex physiological systems?

Use selective agonists (e.g., hexapeptide analogs for NMUR1) and antagonists (e.g., SB-710411 for NMUR2) . Tissue-specific CRISPR knockdown or ex vivo organ cultures can isolate receptor contributions .

Methodological Note: Validate receptor specificity via competitive binding assays (IC₅₀ values) and transcriptomics (RNA-seq) of target tissues .

Q. What are best practices for validating NmU-8 antibodies in immunohistochemistry?

- Confirm antibody specificity via pre-absorption with excess antigen (loss of staining) .

- Compare staining patterns in wild-type vs. NmU-8 knockout tissues .

- Use orthogonal methods (e.g., in situ hybridization for NMU mRNA) to corroborate protein expression .

Methodological Note: Include SDS-PAGE (≥95% purity) and blocking peptide controls in validation protocols .

Q. How to resolve conflicting data on NmU-8’s pro-inflammatory vs. anti-inflammatory roles?

NmU-8 promotes IL-6 in macrophages via NMUR1 but suppresses adipokine release in adipose tissue, suggesting context-dependent signaling .

Methodological Note: Use cell-type-specific NMUR1 knockouts and cytokine multiplex assays (e.g., Luminex) to profile immune responses. Integrate single-cell RNA-seq to map receptor expression in inflammatory niches .

Methodological Guidelines

- Statistical Analysis : Avoid reliance on p-values; report effect sizes (e.g., Cohen’s d) and confidence intervals .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for sample size justification and randomization .

- Data Reproducibility : Share raw data (e.g., via Figshare) and detailed protocols (e.g., buffer compositions, peptide storage conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.